molecular formula C13H11NO3 B14759366 Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- CAS No. 1761-59-7

Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)-

Cat. No.: B14759366
CAS No.: 1761-59-7
M. Wt: 229.23 g/mol
InChI Key: VISLUSLXCVLVTQ-UHFFFAOYSA-N
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Description

Benzene-1,3-diol (resorcinol) derivatives are widely studied for their bioactive properties. The compound 4-(2-hydroxyphenyliminomethyl)-benzene-1,3-diol features a hydroxyphenyliminomethyl substituent at the 4-position of the benzene-1,3-diol core.

Properties

CAS No.

1761-59-7

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C13H11NO3/c15-10-6-5-9(13(17)7-10)8-14-11-3-1-2-4-12(11)16/h1-8,15-17H

InChI Key

VISLUSLXCVLVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- typically involves the reaction of benzene-1,3-diol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Antimicrobial Activity

Benzene-1,3-diol derivatives with varied substituents exhibit distinct antimicrobial profiles:

Compound Substituent Activity (vs. Standards) Key Finding Reference
4-(Antipyrinyl)benzene-1,3-diol Antipyrinyl moiety Strong antifungal activity IC₅₀ values comparable to fluconazole against Candida spp.
4-(Isoxazolyl)benzene-1,3-diol Isoxazolyl group Broad-spectrum antibacterial activity Effective against E. coli and S. aureus (MIC: 8–16 µg/mL)
Benzothiadiazine derivatives Chloro/fluoro/sulfonate groups Antifungal action against grain pathogens Compounds 24–27 inhibit Fusarium spp. growth by >70% at 50 µM
Target Compound 2-Hydroxyphenyliminomethyl Inferred activity Likely enhanced bacterial membrane disruption due to imine linkage

Analysis: The antipyrinyl and isoxazolyl analogs () show superior antifungal and antibacterial activity, respectively, likely due to their heterocyclic moieties interfering with microbial enzymes. The target compound’s iminomethyl group may offer unique binding interactions, though direct data are needed .

Antioxidant Activity

Radical scavenging efficacy varies with substituent electronic effects:

Compound Substituent IC₅₀ (DPPH Assay) Key Finding Reference
4e (Antipyrinyl-resorcinol) Pyrazolone + hydroxyl groups 79.97% inhibition at 70 mg/mL Synergistic effect of hydroxyl and antipyrinyl groups enhances activity
BHT (Standard) 32 ± 0.80 mg/mL Benchmark for comparison
4b (Arylazo-resorcinol) 4-Hydroxyphenylazo group 38 ± 1.4 mg/mL Electron-donating groups improve radical stabilization
Target Compound 2-Hydroxyphenyliminomethyl Inferred activity Iminomethyl group may reduce activity compared to hydroxyl-rich analogs

Analysis: Electron-donating substituents (e.g., hydroxyl, amino) enhance antioxidant capacity by stabilizing free radicals.

Enzyme Inhibition (Butyrylcholinesterase, BChE)

BChE inhibition is critical for Alzheimer’s disease therapeutics:

Compound Substituent Binding Energy (kcal/mol) Inhibition Constant (Ki) Reference
1i (Phenylethyl-resorcinol) 1-Phenylethyl group -9.2 0.12 µM
1j (Dihydroxyphenyl ethyl) 2,4-Dihydroxyphenyl ethyl -8.8 0.34 µM
Target Compound 2-Hydroxyphenyliminomethyl Inferred interaction Likely moderate Ki due to imine flexibility

Analysis: Bulky substituents (e.g., phenylethyl) improve BChE binding via hydrophobic interactions.

Fluorescence Properties

pH-dependent fluorescence is observed in thiadiazole derivatives:

Compound Substituent Fluorescence Peak (nm) pH Sensitivity Application Potential Reference
C1 (Methyl-thiadiazolyl) 5-Methyl-thiadiazole 450 (pH 2) → 480 (pH 12) High pH-dependent shift Biosensors, drug delivery
C7 (Heptyl-thiadiazolyl) 5-Heptyl-thiadiazole 460 (pH 2) → 490 (pH 12) Enhanced lipid bilayer interaction Membrane studies
Target Compound 2-Hydroxyphenyliminomethyl Inferred behavior Possible fluorescence quenching due to imine tautomerism

Analysis : Alkyl chains (e.g., C7’s heptyl group) improve lipid bilayer integration, while the target compound’s imine group may introduce tautomeric effects, altering fluorescence stability .

Biological Activity

Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)-, also known as a derivative of benzene with significant biological implications, has garnered attention in various fields of research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H13N1O3\text{C}_{13}\text{H}_{13}\text{N}_{1}\text{O}_{3}
  • Molecular Weight : Approximately 231.25 g/mol
  • Functional Groups : Hydroxyl groups (-OH), imine group (=N-OH)

Antioxidant Activity

Recent studies have demonstrated that Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's antioxidant activity was compared to that of vitamin C, revealing comparable efficacy at low concentrations .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation while exhibiting low toxicity to normal cells. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Activity Efficacy Mechanism
AntioxidantHighFree radical scavenging
AnticancerHighInduction of apoptosis

Anti-inflammatory Effects

The compound also displays anti-inflammatory activities. It has been reported to inhibit the production of pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory diseases . This activity may be linked to its ability to modulate immune responses and reduce oxidative stress.

The biological activity of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Gene Expression Modulation : It has been shown to influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

A series of case studies have investigated the effects of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- in various biological models:

  • In vitro Studies : Cancer cell lines treated with varying concentrations exhibited reduced viability and increased apoptosis markers.
  • Animal Models : In vivo studies demonstrated decreased tumor growth rates when administered alongside conventional chemotherapy agents.

Q & A

Basic Question: What are the established synthesis and purification protocols for Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- and its derivatives?

Answer:
The compound is synthesized via condensation reactions between 2-hydroxyphenylamine and aldehyde derivatives under controlled pH and temperature. For example, derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) are purified using column chromatography with methanol/water gradients, followed by recrystallization to achieve >99% purity . Key validation steps include HPLC and mass spectrometry to confirm structural integrity .

Basic Question: Which spectroscopic techniques are most effective for characterizing its molecular structure and electronic properties?

Answer:
UV-Vis and fluorescence spectroscopy are critical for studying electronic transitions and fluorescence quenching effects, particularly under varying pH conditions. For instance, pH-dependent fluorescence intensity changes (e.g., shifts from 450 nm to 520 nm in acidic vs. alkaline environments) reveal protonation/deprotonation dynamics . FT-IR and NMR (¹H/¹³C) further validate functional groups and hydrogen-bonding networks .

Advanced Question: How can researchers design experiments to evaluate its potential as a cholinesterase inhibitor for Alzheimer’s disease?

Answer:
Use structure-based virtual screening (SBVS) to assess binding affinity to butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Molecular docking (e.g., AutoDock Vina) paired with MD simulations can predict binding energies and inhibition constants (Ki). Validate via enzyme inhibition assays using Ellman’s method, comparing IC₅₀ values of derivatives like 4-(1-phenylethyl)benzene-1,3-diol (Ki = 0.8 µM for BChE) . Correlate computational ADME predictions (e.g., logP, BBB permeability) with in vitro toxicity assays .

Advanced Question: How to resolve contradictions in fluorescence intensity data observed under varying pH conditions?

Answer:
Discrepancies arise from aggregation-induced quenching or solvent polarity effects. Mitigate by:

  • Conducting concentration-dependent studies (e.g., 10⁻⁶ M to 10⁻⁴ M) to identify aggregation thresholds .
  • Using time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .
  • Comparing experimental data with TD-DFT calculations to model pH-induced electronic transitions .

Advanced Question: What methodologies assess its synergistic antifungal effects with amphotericin B?

Answer:
Employ checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine sub-inhibitory concentrations of the compound with amphotericin B and quantify fungal viability via CFU counts. Synergy is confirmed if FICI ≤ 0.5. Spectroscopic studies (e.g., fluorescence microscopy) can visualize membrane disruption in Candida albicans biofilms .

Advanced Question: How to investigate its role as a pharmacological chaperone for mutant enzyme rescue?

Answer:
Use patient-derived hepatocytes or transfected cell lines expressing mutant enzymes (e.g., ATR variants). Co-administer the compound with hydroxocobalamin and measure enzyme activity via fluorogenic substrates. Western blotting quantifies protein stabilization, while confocal microscopy tracks intracellular trafficking . Dose-response curves (0.1–10 µM) identify optimal rescue concentrations .

Advanced Question: How to reconcile computational ADME predictions with experimental pharmacokinetic data?

Answer:
Address discrepancies (e.g., overestimated BBB permeability) by:

  • Refining force fields in MD simulations to account for solute-solvent interactions.
  • Validating in vitro PAMPA assays for passive diffusion, adjusting logD values for ionization states .
  • Performing in vivo PK studies in rodent models to measure clearance rates and tissue distribution .

Advanced Question: Can it function as an acid-base indicator in non-aqueous systems?

Answer:
Yes. Synthesize phenylhydrazone derivatives (e.g., 4-(2-(2,4-dinitrophenylhydrazono)methyl)benzene-1,3-diol) and test in aprotic solvents (DMSO, THF). Monitor absorbance shifts (Δλ ~ 60 nm) between pH 2–12 using UV-Vis. Compare transition ranges with commercial indicators (e.g., phenolphthalein) and validate via titrimetric assays .

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